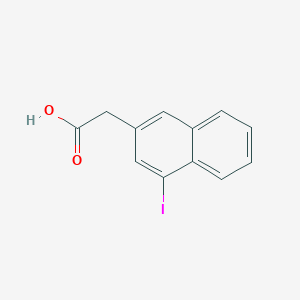
4-Iodonaphthalene-2-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodonaphthalene-2-acetic acid is an organic compound with the molecular formula C12H9IO2 It is a derivative of naphthalene, where an iodine atom is substituted at the 4-position and an acetic acid group is attached at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodonaphthalene-2-acetic acid typically involves the iodination of naphthalene derivatives followed by acetic acid substitution. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The subsequent introduction of the acetic acid group can be achieved through various organic reactions, such as Friedel-Crafts acylation or other carboxylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 4-Iodonaphthalene-2-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce the carboxylic acid group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the iodine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
科学研究应用
4-Iodonaphthalene-2-acetic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-iodonaphthalene-2-acetic acid involves its interaction with molecular targets through its functional groups. The iodine atom and acetic acid group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .
相似化合物的比较
2-Iodonaphthalene: Similar structure but with the iodine atom at the 2-position.
Naphthalene-2-acetic acid: Lacks the iodine atom, only has the acetic acid group.
4-Bromonaphthalene-2-acetic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 4-Iodonaphthalene-2-acetic acid is unique due to the presence of both the iodine atom and the acetic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
属性
分子式 |
C12H9IO2 |
|---|---|
分子量 |
312.10 g/mol |
IUPAC 名称 |
2-(4-iodonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
InChI 键 |
DJBPQCMPIOIAHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


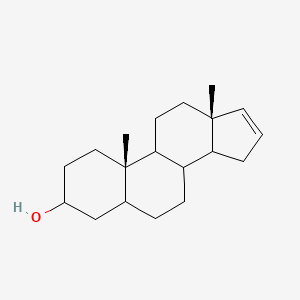
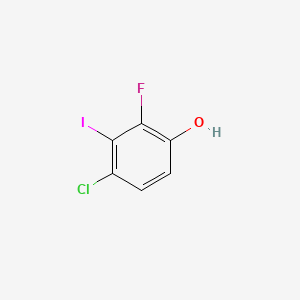
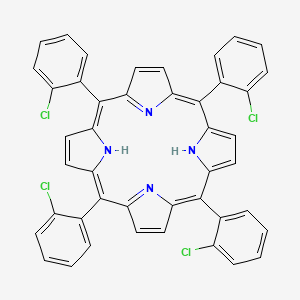
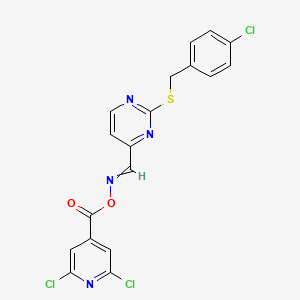
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)
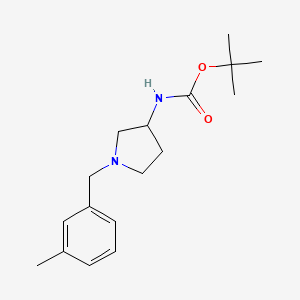
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)
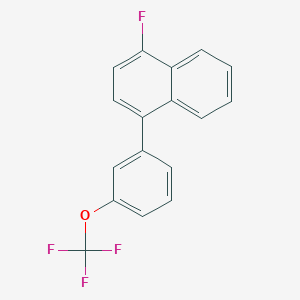
![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)
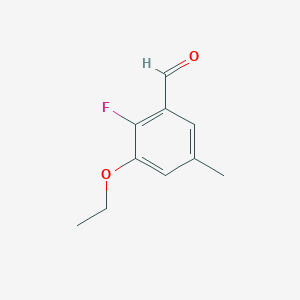
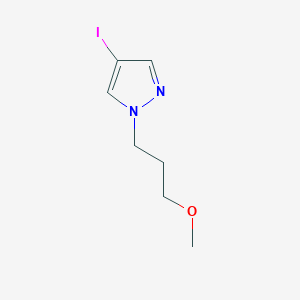
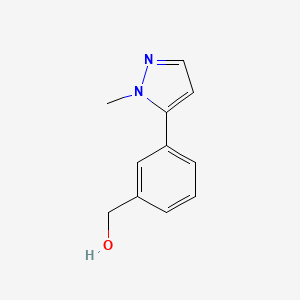
![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
